molecular formula C12H22N2O3 B14005109 tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate

tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate

Cat. No.: B14005109
M. Wt: 242.31 g/mol
InChI Key: BDRVPHQSJQBZFZ-UHFFFAOYSA-N
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Description

tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate: is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate typically involves multiple steps. One common synthetic route includes the reaction of a spirocyclic amine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate can be compared with other spirocyclic compounds such as:

  • tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • 7-Boc-2-oxa-7-azaspiro[3.5]nonane

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-9-4-5-13-6-12(9)7-16-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

BDRVPHQSJQBZFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC12COC2

Origin of Product

United States

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